N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide is an organic compound that features a furan ring substituted with dimethyl groups and a hydroxyethyl group, linked to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is a derivative of furan.
Functionalization: The furan ring is functionalized through a series of reactions, including ring opening, aldol condensation, and hydrogenation-cyclization.
Final Coupling: The functionalized furan derivative is then coupled with methanesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furan rings, and substituted sulfonamides.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(2,5-dimethylfuran-3-yl)ethyl]amino}ethyl)methanesulfonamide
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzamide
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide is unique due to its specific substitution pattern on the furan ring and the presence of both hydroxyethyl and methanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJCJUFGACRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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